

Application Note: NMR Spectroscopic Analysis of N-Formylglycine-d2

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Compound of Interest

Compound Name: N-Formylglycine-d2

Cat. No.: B12379050

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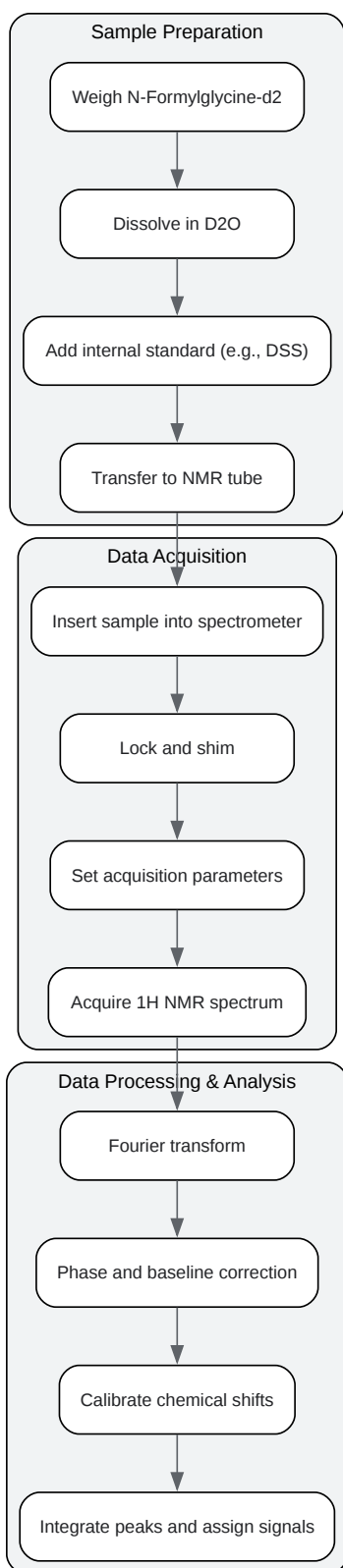
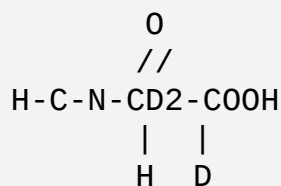
Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formylglycine is a derivative of the amino acid glycine and plays a role in various biological processes. Isotopic labeling, such as the substitution of protons with deuterium (d), is a powerful technique in NMR spectroscopy. It simplifies complex spectra and aids in the structural elucidation and study of molecular dynamics. **N-Formylglycine-d2**, where the two methylene protons are replaced by deuterium, is of particular interest for researchers studying peptide structures and reaction mechanisms. This application note provides a detailed protocol for the ^1H NMR spectroscopic analysis of **N-Formylglycine-d2** and presents the expected quantitative data.

Experimental Workflow

The overall workflow for the NMR analysis of **N-Formylglycine-d2** involves sample preparation, instrument setup, data acquisition, and subsequent processing and analysis.

**N-Formylglycine-d2 Structure****Expected 1H NMR Signal**

Formyl Proton (H-C=O)
~8.2 ppm (singlet)

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